N-Nitrosoglyphosate sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

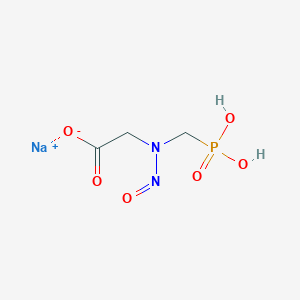

Molecular Formula |

C3H6N2NaO6P |

|---|---|

Molecular Weight |

220.05 g/mol |

IUPAC Name |

sodium 2-[nitroso(phosphonomethyl)amino]acetate |

InChI |

InChI=1S/C3H7N2O6P.Na/c6-3(7)1-5(4-8)2-12(9,10)11;/h1-2H2,(H,6,7)(H2,9,10,11);/q;+1/p-1 |

InChI Key |

ANBNFCKWUZJADZ-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)[O-])N(CP(=O)(O)O)N=O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

N-Nitrosoglyphosate Sodium: A Technical Overview for Researchers

CAS Number: 56516-71-3

This technical guide provides a comprehensive overview of N-Nitrosoglyphosate sodium, a compound of significant interest to researchers in the fields of environmental science, toxicology, and drug development. As a nitrosamine (B1359907) degradation product and synthetic impurity of the widely used herbicide glyphosate (B1671968), understanding its properties and biological interactions is of paramount importance.[1][2]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 56516-71-3 | [3] |

| Molecular Formula | C3H6N2NaO6P | [3] |

| Molecular Weight | 220.05 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Solubility | High solubility in water. May also be soluble in DMSO, Ethanol, or DMF. | [2][4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Data not available for the sodium salt. The parent acid, glyphosate, has pKa values of <2, 2.6, 5.6, and 10.6. | [5][6] |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a general approach to the synthesis of N-nitroso compounds involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) or an organic nitrite like tert-butyl nitrite.

A plausible synthetic pathway for N-Nitrosoglyphosate would involve the nitrosation of glyphosate. The subsequent formation of the sodium salt would be achieved by reacting the N-Nitrosoglyphosate with a sodium base, such as sodium hydroxide (B78521).

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Toxicological Profile and Signaling Pathways

This compound belongs to the nitrosamine class of compounds, which are recognized as a group of impurities of particular concern due to their potential to be activated into genotoxic carcinogens.[5] Regulatory bodies like the US EPA have set strict limits for N-nitrosoglyphosate impurity in glyphosate formulations, typically around 1 ppm.[7]

The general mechanism of toxicity for nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6.[8] This enzymatic process, which occurs via α-hydroxylation, leads to the formation of highly reactive electrophilic diazonium ions. These intermediates can then alkylate DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.[9] While this pathway is established for nitrosamines in general, specific studies detailing the signaling pathways directly affected by N-Nitrosoglyphosate are not currently available.

Generalized Signaling Pathway for Nitrosamine-Induced Genotoxicity:

Caption: Generalized metabolic activation and genotoxic mechanism of nitrosamines.

Experimental Protocols: Analytical Methods

Accurate detection and quantification of this compound are crucial for quality control and research purposes. Two primary analytical methods have been described in the literature: High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Ion Chromatography (IC) with UV detection.

HPLC with Post-Column Derivatization

This method involves separating N-Nitrosoglyphosate from the sample matrix using a strong anion exchange (SAX) column, followed by a post-column reaction to produce a colored compound that can be detected spectrophotometrically.[10]

Experimental Parameters:

| Parameter | Description |

| Instrumentation | HPLC system with a pump, sample injector, strong anion exchange (SAX) column (e.g., Whatman Partisil 10 SAX, 25 cm x 4.6 mm I.D.), post-column reactor (including a proportioning pump, mixing coils, and a heated oil bath), and a colorimetric detector set to 550 nm. |

| Mobile Phase | 20 g of ammonium (B1175870) phosphate (B84403) monobasic and 400 mL of methanol (B129727) in 4.0 L of deionized water, with the pH adjusted to 2.1 using 85% phosphoric acid. The mobile phase should be filtered and degassed. |

| Post-Column Reagents | 1. NED/HBr Solution: 4.35 g of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and 500 mL of 48% HBr in 1.0 L of deionized water.2. Sulfanilamide (B372717) Solution: 40.0 g of sulfanilamide, 400 mL of concentrated HCl, and 135 mL of 30% Brij 35 in 4.0 L of deionized water. |

| Sample Preparation | Accurately weigh the sample (e.g., 0.4 g of glyphosate wetcake), add 0.85 mL of 2.5 N NaOH/0.3% hydrogen peroxide, and dilute to 10.0 g with deionized water. |

| Standard Preparation | Prepare a 1000 ppm stock solution of N-Nitrosoglyphosate in deionized water. Prepare working standards in the range of 10-200 ppb by appropriate dilutions of the stock solution. |

| Procedure | 1. Inject a 1 mL sample onto the HPLC system.2. The eluent from the column is mixed with the post-column reagents in the reactor.3. The N-Nitrosoglyphosate reacts with HBr to form a nitrosyl cation, which then reacts with N-(1-naphthyl)ethylenediamine and sulfanilamide to form a purple azo dye.4. The absorbance of the dye is measured at 550 nm. |

Workflow for HPLC with Post-Column Derivatization:

Caption: Workflow for the analysis of N-Nitrosoglyphosate by HPLC with post-column derivatization.

Ion Chromatography with UV Detection

This method provides a direct, simple, and sensitive alternative for the determination of N-Nitrosoglyphosate in technical glyphosate samples without the need for derivatization.[11]

Experimental Parameters:

| Parameter | Description |

| Instrumentation | Ion chromatography system equipped with an anionic column (e.g., Metrosep A Supp 7 250/4.0 mm) and a photodiode array (PDA) or UV detector set to 244 nm. |

| Mobile Phase | A high ionic strength solution containing 0.01 mol/L sodium sulfate (B86663) (Na2SO4) and 0.01 mol/L sodium hydroxide (NaOH) at pH 10. |

| Chromatographic Conditions | - Flow rate: 0.8 mL/min- Injection volume: 40 µL- Column temperature: 25 °C |

| Sample Preparation | Dilute 2 g of the technical glyphosate product with 0.1 mol/L NaOH to a final volume of 10 mL. Stir vigorously for 10 minutes, sonicate for 15 minutes, and filter through a 0.45 µm filter. |

| Standard Preparation | Prepare stock solutions of glyphosate (10.0 g/L in 0.1 mol/L NaOH) and N-Nitrosoglyphosate (500 mg/L in water). Prepare working standards by diluting the stock solutions. Matrix-matched standards are recommended. |

| Procedure | 1. Inject the prepared sample onto the IC system.2. Separate N-Nitrosoglyphosate from the glyphosate matrix.3. Detect N-Nitrosoglyphosate by its UV absorbance at 244 nm. |

Workflow for Ion Chromatography with UV Detection:

Caption: Workflow for the analysis of N-Nitrosoglyphosate by Ion Chromatography with UV detection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (N-Nitroso-N-(phosphonoMethyl)glycine sodium; Glyphosate-N-nitroso sodium) | 草甘膦杂质 | CAS 56516-71-3 | 美国InvivoChem [invivochem.cn]

- 3. Glyphosate-N-nitroso sodium | C3H6N2NaO6P | CID 46782571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hesiglobal.org [hesiglobal.org]

- 5. Glyphosate - Wikipedia [en.wikipedia.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 8. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fao.org [fao.org]

- 11. scielo.br [scielo.br]

N-Nitrosoglyphosate Sodium: A Technical Guide to a Critical Glyphosate Impurity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Nitrosoglyphosate (NNG), a critical impurity found in glyphosate (B1671968) formulations. N-Nitrosoglyphosate, and its sodium salt, are of significant interest due to their classification within the N-nitrosamine class of compounds, which are recognized as potential genotoxic carcinogens.[1][2] This guide details the formation, chemical properties, analytical methodologies for detection, and the toxicological context of NNG, presenting quantitative data in structured tables and visualizing key processes with diagrams.

Introduction to N-Nitrosoglyphosate (NNG)

N-Nitrosoglyphosate (IUPAC name: N-Nitroso-N-(phosphonomethyl)glycine) is a synthetic impurity and a degradation product of the widely used herbicide, glyphosate.[3][4] Its presence in technical grade glyphosate is a regulatory concern due to the known carcinogenic properties of many N-nitrosamines.[2][5] Regulatory bodies such as the Food and Agricultural Organization of the United Nations (FAO) and the United States Environmental Protection Agency (EPA) have established a maximum permissible limit for NNG in glyphosate products, underscoring the importance of its monitoring and control.[1][3][6]

Chemical Properties and Formation

N-Nitrosoglyphosate is a derivative of glyphosate where a nitroso group (-N=O) is attached to the nitrogen atom. The sodium salt of N-Nitrosoglyphosate is also a relevant form of this impurity.

Table 1: Chemical and Physical Properties of N-Nitrosoglyphosate and its Sodium Salt

| Property | N-Nitrosoglyphosate | N-Nitrosoglyphosate Sodium |

| IUPAC Name | N-Nitroso-N-(phosphonomethyl)glycine | Sodium [carboxymethyl(nitroso)amino]methyl-hydroxyphosphinate |

| CAS Number | 56516-72-4 | 56516-71-3 |

| Molecular Formula | C₃H₇N₂O₆P | C₃H₆N₂NaO₆P |

| Molar Mass | 198.07 g/mol | 220.05 g/mol |

| Appearance | White crystalline solid | Solid |

| Solubility | High solubility in water | Data not readily available, expected to be water-soluble |

Formation Pathway

N-nitrosamines are typically formed by the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), which is formed from nitrites (like sodium nitrite) under acidic conditions.[10] In the context of glyphosate, NNG can be formed during the synthesis process or through the reaction of glyphosate with nitrites present in the environment, such as in soil.[3][6]

Caption: Formation pathway of N-Nitrosoglyphosate from glyphosate and nitrite under acidic conditions.

Analytical Methodologies for NNG Detection

Accurate and sensitive analytical methods are crucial for the quantification of NNG in glyphosate samples to ensure compliance with regulatory limits. The primary methods employed are High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Ion Chromatography (IC) with UV detection.

HPLC with Post-Column Derivatization

This method offers high sensitivity for detecting NNG at parts-per-billion levels.[1] It involves the separation of NNG from the glyphosate matrix using a strong anion exchange (SAX) column, followed by a post-column reaction to form a colored compound that can be detected by a UV-Vis detector.

Table 2: Summary of HPLC with Post-Column Derivatization Method Parameters

| Parameter | Description |

| Principle | Separation by HPLC followed by post-column derivatization and colorimetric detection. |

| Stationary Phase | Strong Anion Exchange (SAX) column (e.g., Whatman Partisil 10 SAX). |

| Mobile Phase | Methanol (B129727)/ammonium (B1175870) phosphate (B84403) monobasic solution, pH adjusted to 2.1 with phosphoric acid. |

| Post-Column Reaction | NNG reacts with hydrobromic acid (HBr) to form a nitrosyl cation. This cation then reacts with N-(1-Naphthyl)ethylenediamine and sulfanilamide (B372717) to form a purple azo dye. |

| Detection | UV-Vis detector at 550 nm. |

| Validated Range | 200 - 400 ppb in glyphosate wetcake. |

| Standard Curve Range | 10 - 200 ppb. |

| Recovery | Average recovery of 93% from glyphosate wetcake. |

| Precision | Pooled coefficient of variation of 0.014. |

Source:[1]

1. Reagent Preparation:

-

Mobile Phase: Mix 20 g of ammonium phosphate monobasic in 2.0 L of deionized water. Add 400 mL of methanol and bring the total volume to 4.0 L with deionized water. Adjust the pH to 2.1 with 85% phosphoric acid. Filter and degas through a 0.22 micron filter.[1]

-

Post-Column Reagent 1 (HBr/NED): Dissolve 4.35 g of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 400 mL of deionized water. Add 500 mL of 48% HBr and bring the volume to 1.0 L with deionized water.[1]

-

Post-Column Reagent 2 (Sulfanilamide/HCl): To 2.0 L of deionized water, add 400 mL of concentrated HCl. Add 40.0 g of sulfanilamide and 135 mL of 30% Brij 35. Bring the volume to 4.0 L with deionized water.[1]

-

Sulfamic Acid Wash: Dissolve 20 g of sulfamic acid in 1.0 L of deionized water. Use this to rinse all glassware to remove any trace nitrite ions.[1]

2. Sample and Standard Preparation:

-

NNG Stock Solution (1000 ppm): Accurately weigh 0.1000 g of analytical grade NNG into a 100 mL volumetric flask and dilute with deionized water.[1]

-

Working Stock Solution (5 ppm): Prepare by dilution of the 1000 ppm stock solution. This should be made fresh weekly.[1]

-

Calibration Standards: Prepare standards in the range of 10 – 200 ppb by appropriate dilutions of the 5 ppm working solution.[1]

-

Sample Preparation: Weigh approximately 0.4 g of glyphosate wetcake into a sample bottle. Add 0.85 mL of 2.5 N NaOH/0.3% hydrogen peroxide and dilute to 10.00 g with deionized water. The NaOH/hydrogen peroxide solution helps to prevent the formation of NNG during analysis.[1]

3. Chromatographic Analysis:

-

Injection Volume: 1.0 mL.[1]

-

Flow Rate (HPLC): 1.5 mL/min.[1]

-

Post-Column Reactor Temperature: 94 °C.[1]

-

Detection Wavelength: 550 nm.[1]

-

Procedure: Start all reagent and mobile phase flows. Once a stable baseline is obtained, begin injections, alternating between samples and standards. Measure the peak height of NNG for all injections and prepare a calibration curve to quantify NNG in the samples.[1]

Caption: Experimental workflow for the analysis of N-Nitrosoglyphosate by HPLC with post-column derivatization.

Ion Chromatography with UV Detection

A simpler and more direct method for NNG determination involves ion chromatography (IC) coupled with a UV detector. This method avoids the complexity of a post-column derivatization system.

Table 3: Summary of Ion Chromatography with UV Detection Method Parameters

| Parameter | Description |

| Principle | Direct separation and quantification by ion chromatography with UV detection. |

| Stationary Phase | Anionic exchange column (e.g., Metrosep A Supp 7). |

| Mobile Phase | High ionic strength solution of sodium sulfate (B86663) (Na₂SO₄) and sodium hydroxide (B78521) (NaOH) at pH 10. |

| Detection | Photo-diode array (PDA) or UV detector at 244 nm. |

| Linearity Range | 0.1 - 4.0 mg/L. |

| Limit of Detection (LOD) | 0.04 mg/L (equivalent to 0.8 mg/kg in solid sample). |

| Recovery | 83.0 ± 0.9% and 105.3 ± 10.0% at two different fortification levels. |

1. Reagent Preparation:

-

Mobile Phase: Prepare a solution containing 0.01 mol/L Na₂SO₄ and 0.01 mol/L NaOH, with a final pH of 10.[5]

2. Sample and Standard Preparation:

-

Stock Solutions: Prepare stock solutions of glyphosate (e.g., 10.0 g/L in 0.1 mol/L NaOH) and NNG (e.g., 500 mg/L in water).[12]

-

Calibration Standards: Prepare matrix-matched standards by diluting the NNG stock solution into the glyphosate stock solution to achieve concentrations in the range of 0.1 to 4.0 mg/L.[13]

-

Sample Preparation: Dissolve 2 grams of the technical glyphosate product in 0.1 mol/L NaOH to a final volume of 10 mL. Stir vigorously for 10 minutes, sonicate for 15 minutes, and filter through a 0.45 µm filter.[12]

3. Chromatographic Analysis:

-

Injection Volume: 40 µL.[5]

-

Flow Rate: 0.8 mL/min.[5]

-

Column Temperature: 25 °C.[5]

-

Detection Wavelength: 244 nm.[5]

Toxicological Profile of N-Nitrosoglyphosate

As a member of the N-nitrosamine class of compounds, N-Nitrosoglyphosate is considered to be of toxicological concern.[1][2] N-nitrosamines are known to be potent carcinogens in various animal species, and some are classified as probable human carcinogens.[10]

General Mechanism of N-Nitrosamine Toxicity

The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[14][15] This activation process leads to the formation of highly reactive electrophilic intermediates, such as diazonium ions, which can then alkylate DNA.[14][15]

The alkylation of DNA at various sites, particularly the O⁶- and N⁷-positions of guanine, can lead to DNA damage, gene mutations, and chromosomal aberrations if not repaired by cellular DNA repair mechanisms.[10] These genetic alterations can initiate the process of carcinogenesis. Some N-nitrosamines have also been shown to activate inflammatory pathways, such as NFκB and AKT, which can promote cell survival and proliferation, further contributing to cancer development.[3]

Caption: Generalized signaling pathway for the genotoxicity of N-nitrosamines.

Regulatory Landscape and Conclusion

The presence of N-Nitrosoglyphosate in glyphosate formulations is regulated globally due to the potential health risks associated with N-nitrosamines.

Table 4: Regulatory Limits for N-Nitrosoglyphosate in Glyphosate

| Regulatory Body | Jurisdiction | Maximum Limit |

| Food and Agricultural Organization (FAO) | International | 1 ppm (1 mg/kg) |

| United States Environmental Protection Agency (EPA) | United States | 1 ppm (1 mg/kg) |

| Brazilian Regulation (INC 2/2008) | Brazil | 1 mg/kg |

References

- 1. fao.org [fao.org]

- 2. Glyphosate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. Mechanisms Of Nitrosamine Mutagenicity And Their Relationship To Rodent Carcinogenic Potency | Lhasa Limited [lhasalimited.org]

- 15. hesiglobal.org [hesiglobal.org]

An In-depth Technical Guide on the Toxicological Profile of N-Nitrosoglyphosate Sodium

A Note on Data Availability: Publicly available toxicological data for N-Nitrosoglyphosate sodium is limited. This document summarizes the existing information, drawing from safety data sheets, regulatory assessments of it as an impurity, and the broader scientific literature on nitrosamines to infer its potential toxicological profile. A comprehensive toxicological assessment would require dedicated studies.

This compound is a nitrosamine (B1359907) that is a degradation product and synthetic impurity of the widely used herbicide, glyphosate (B1671968).[1][2] Due to its classification as a nitrosamine, a class of compounds known for their carcinogenic properties, the presence of N-Nitrosoglyphosate in glyphosate formulations is a significant concern.[3][4]

Hazard Identification and Classification

While a complete toxicological profile is not available, a Safety Data Sheet (SDS) for N-Nitroso-glyphosate provides key hazard information.[5]

Table 1: GHS Hazard Statements for N-Nitroso-glyphosate

| Hazard Class | Hazard Statement |

| Acute toxicity (Oral) | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | H401: Toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects |

Source: Synquest Labs Safety Data Sheet[5]

Regulatory Limits

Regulatory bodies have set limits for the maximum allowable concentration of N-Nitrosoglyphosate in technical glyphosate products.

Table 2: Regulatory Limits for N-Nitrosoglyphosate

| Regulatory Body | Maximum Limit | Reference |

| Food and Agricultural Organization of the United Nations (FAO) | 1 mg/kg (1 ppm) | [4][6] |

| United States Environmental Protection Agency (US EPA) | 1 ppm | [2] |

These limits are established to minimize potential risks associated with this impurity, which is recognized as a genotoxic carcinogen.[6]

General Toxicology of Nitrosamines

The primary toxicological concern for N-Nitrosoglyphosate stems from its classification as a nitrosamine. N-nitroso compounds (NOCs) are a group of chemicals known to be potent genotoxic carcinogens.[7]

A significant body of research has demonstrated the carcinogenic potential of nitrosamines.[8] Many N-nitroso compounds are classified as probable or confirmed human carcinogens by the International Agency for Research on Cancer (IARC).[7] Animal studies have shown that nitrosamines can induce tumors in various organs.[9] The carcinogenic action of nitrosamines is linked to their ability to directly damage DNA, leading to mutations that can initiate cancer.[7]

Nitrosamines are genotoxic, meaning they can damage the genetic material within a cell.[10] Their metabolic activation can lead to the formation of reactive intermediates that can alkylate DNA, forming DNA adducts. This DNA damage, if not repaired, can lead to mutations and chromosomal aberrations, which are key events in the initiation of cancer.[10]

The carcinogenic mechanism of nitrosamines generally involves metabolic activation by cytochrome P450 enzymes.[10] This process transforms the relatively inert nitrosamine into a highly reactive electrophilic species. This reactive metabolite can then bind to nucleophilic sites on DNA, forming adducts. These adducts can cause mispairing during DNA replication, leading to permanent mutations in the genetic code.

Analytical Methodology for Detection

Given the regulatory limits on N-Nitrosoglyphosate, robust analytical methods for its detection in glyphosate samples are crucial. The most common methods involve High-Performance Liquid Chromatography (HPLC).

A widely referenced method for the determination of N-Nitrosoglyphosate in technical glyphosate is based on HPLC with post-column derivatization.[3][11]

1. Sample Preparation:

-

A known weight of the technical glyphosate sample is dissolved in a sodium hydroxide (B78521) solution.

-

The solution is then diluted to a specific volume with deionized water.

2. Chromatographic Separation:

-

An aliquot of the prepared sample is injected into an HPLC system.

-

The separation is achieved using a strong anion exchange column.

-

The mobile phase typically consists of a buffer solution, such as monobasic ammonium (B1175870) phosphate.

3. Post-Column Derivatization:

-

After separation on the column, the eluate containing N-Nitrosoglyphosate is mixed with a strong acid (e.g., hydrobromic acid) to facilitate denitrosation, which releases a nitrosyl cation.

-

This nitrosyl cation then reacts with a chromogenic reagent, typically a mixture of N-(1-naphthyl)ethylenediamine (NED) and sulfanilamide (B372717) (the Griess reagent), to form a colored azo dye.

4. Detection:

-

The resulting colored compound is detected by a UV-Vis spectrophotometric detector at a specific wavelength (e.g., 546 nm).

5. Quantification:

-

The concentration of N-Nitrosoglyphosate in the sample is determined by comparing the peak area of the sample to a calibration curve prepared from known standards.

Data Gaps and Future Research

The current understanding of the toxicological profile of this compound is incomplete. Key data gaps include:

-

Pharmacokinetics (ADME): No studies are publicly available on the absorption, distribution, metabolism, and excretion of this compound.

-

Acute and Chronic Toxicity: Quantitative data from acute and chronic toxicity studies are lacking.

-

Carcinogenicity: While inferred from its chemical class, specific carcinogenicity studies on N-Nitrosoglyphosate have not been published.

-

Reproductive and Developmental Toxicity: There is no information on the potential reproductive or developmental effects of this compound.

To conduct a thorough risk assessment, dedicated toxicological studies on this compound are necessary. These studies would provide the data needed to establish a comprehensive toxicological profile and refine regulatory limits to ensure human and environmental safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Glyphosate - Wikipedia [en.wikipedia.org]

- 7. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 8. Nitrosamine - Wikipedia [en.wikipedia.org]

- 9. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

Environmental Fate of N-Nitrosoglyphosate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosoglyphosate (NNG) is a nitrosamine (B1359907) derivative of glyphosate (B1671968), the world's most widely used herbicide. While the environmental fate of glyphosate has been extensively studied, specific data on the behavior of NNG in soil is notably scarce in publicly available scientific literature. This technical guide synthesizes the current understanding of NNG's potential environmental fate in soil, drawing inferences from the known properties of glyphosate and other N-nitrosamines. It also provides detailed, standardized experimental protocols that are essential for generating the much-needed quantitative data on NNG's degradation, sorption, and leaching in soil. The formation of NNG in soil is a key consideration, arising from the reaction of glyphosate with nitrites. This guide outlines the potential pathways of its dissipation and the methodologies required to rigorously assess its environmental risk.

Introduction

N-Nitrosoglyphosate (NNG) is recognized as a potentially toxic impurity and a degradation product of glyphosate.[1] Its formation can occur in soil under conditions where both glyphosate and nitrite (B80452) are present.[1] Concerns regarding N-nitrosamines as a class of compounds, many of which are potent carcinogens, necessitate a thorough understanding of the environmental fate of NNG. However, a comprehensive review of the scientific literature reveals a significant data gap regarding the specific degradation kinetics, sorption characteristics, and leaching potential of NNG in soil environments.

This guide provides a framework for understanding the potential behavior of NNG in soil by examining the well-documented fate of its parent compound, glyphosate, and the general behavior of other N-nitrosamines. Furthermore, it details the standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP) that are critical for generating the necessary quantitative data to perform a robust environmental risk assessment of NNG.

Formation of N-Nitrosoglyphosate in Soil

The primary pathway for the formation of N-Nitrosoglyphosate in the soil environment is the reaction of glyphosate with nitrite ions (NO₂⁻). This reaction, known as nitrosation, is influenced by several soil properties.

-

Presence of Precursors: The fundamental requirement for NNG formation is the simultaneous presence of glyphosate and nitrite in the soil. Glyphosate is introduced through agricultural practices, while nitrites are naturally occurring intermediates in the nitrogen cycle, formed during the nitrification of ammonia.

-

Soil pH: The nitrosation of secondary amines is generally favored under acidic conditions.

-

Organic Matter: The presence of organic matter can influence the availability of both glyphosate and nitrites, potentially impacting the rate of NNG formation.[2]

-

Microbial Activity: Soil microorganisms play a crucial role in the nitrogen cycle and can influence nitrite concentrations.

References

N-Nitrosoglyphosate Sodium: A Technical Guide to Physical Constants, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosoglyphosate sodium is a nitrosamine (B1359907) derivative of glyphosate (B1671968), the world's most widely used herbicide. As a potential impurity in technical-grade glyphosate, its detection and characterization are of significant interest due to the toxicological concerns associated with N-nitroso compounds. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, detailed analytical methodologies for its quantification, a summary of its synthesis, and an illustration of its presumed genotoxic mechanism.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆N₂NaO₆P | ChemSrc |

| Molecular Weight | 220.05 g/mol | ChemSrc |

| CAS Number | 56516-71-3 | ChemSrc |

| Appearance | White crystalline solid | [1] |

| Solubility (Water) | High | [1] |

| Melting Point | Data not available | ChemSrc |

| Boiling Point | Data not available | ChemSrc |

| Density | Data not available | ChemSrc |

Table 2: Physical and Chemical Properties of N-Nitrosoglyphosate

| Property | Value | Source |

| Molecular Formula | C₃H₇N₂O₆P | Wikipedia |

| Molar Mass | 198.071 g/mol | Wikipedia |

| CAS Number | 56516-72-4 | Wikipedia |

| IUPAC Name | N-Nitroso-N-(phosphonomethyl)glycine | Wikipedia |

Synthesis of this compound

A detailed, step-by-step laboratory synthesis protocol for this compound is not extensively documented in readily available literature. However, a general method for its preparation has been described.[1] The synthesis of its parent compound, N-Nitrosoglyphosate, can be achieved through the reaction of glyphosate with a nitrosating agent, such as sodium nitrite, under acidic conditions. The subsequent formation of the sodium salt would involve reacting the N-Nitrosoglyphosate acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[1]

It is important to note that N-Nitrosoglyphosate can also be formed unintentionally in soils treated with both glyphosate and high levels of sodium nitrite.[2]

Experimental Protocols: Analytical Methods for Quantification

The quantification of N-Nitrosoglyphosate as an impurity in technical glyphosate is crucial for regulatory and safety purposes. Several analytical methods have been developed for this purpose, primarily based on High-Performance Liquid Chromatography (HPLC).

HPLC with Post-Column Derivatization and Colorimetric Detection

This method involves the separation of N-Nitrosoglyphosate from the glyphosate matrix using an anion exchange column, followed by a post-column chemical reaction to produce a colored compound that can be detected by a UV-Vis spectrophotometer.[3][4]

Methodology:

-

Sample Preparation: A solid sample of technical glyphosate is dissolved in a sodium hydroxide solution.[3]

-

Chromatographic Separation:

-

Column: Anionic exchange resin column (e.g., 2.50 mm x 4.00 mm i.d., 15 µm particle size).[3]

-

Mobile Phase: A solution of sodium sulfate (B86663) (Na₂SO₄) at a concentration of 0.0075 M and a pH of 11.5 is used as the mobile phase.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

-

Post-Column Derivatization:

-

The eluate from the column is mixed with a colorimetric reagent.

-

This reagent typically contains sulfanilamide (B372717) (0.3% w/v) and N-(1-naphthyl)ethylenediamine (0.03% w/v) in hydrochloric acid (4.5 M).[3]

-

The reaction is carried out in a thermostatized bath at 95°C.[3]

-

-

Detection: The resulting colored azo dye is detected at a wavelength of 546 nm.[3]

The workflow for this analytical method can be visualized as follows:

Figure 1: Workflow for HPLC with post-column derivatization.

Ion Chromatography with UV Detection

A more direct method for the determination of N-Nitrosoglyphosate in technical glyphosate samples involves ion chromatography (IC) coupled with UV detection, which leverages the UV absorbance of the nitroso group.[5]

Methodology:

-

Sample and Standard Preparation:

-

Chromatographic Conditions:

-

Column: Anionic column (e.g., Metrosep A Supp 7 250/4.0 mm) with a pre-column.[5]

-

Mobile Phase: A high ionic strength solution containing sodium sulfate (Na₂SO₄, 0.01 mol L⁻¹) and sodium hydroxide (NaOH, 0.01 mol L⁻¹) at pH 10.[5]

-

Flow Rate: 0.8 mL min⁻¹.[5]

-

Injection Volume: 40 µL.[5]

-

Temperature: 25°C.[5]

-

-

Detection:

-

Detection is performed at a wavelength of 244 nm, corresponding to the absorbance peak of the nitrous group.[7]

-

Signaling Pathway: Genotoxicity of N-Nitrosamines

N-Nitrosoglyphosate is a member of the N-nitrosamine class of compounds, which are known for their carcinogenic properties.[5][8] The genotoxicity of nitrosamines is generally attributed to their metabolic activation into reactive electrophilic species that can damage DNA. While specific signaling pathways for N-Nitrosoglyphosate are not well-documented, the general mechanism of action for nitrosamines provides a framework for understanding its potential biological effects.

The proposed pathway involves the following steps:

-

Metabolic Activation: N-nitrosamines are metabolized by cytochrome P450 enzymes in the liver. This process, often an α-hydroxylation, converts the relatively stable nitrosamine into an unstable intermediate.

-

Formation of Diazonium Ions: The unstable intermediate decomposes to form a highly reactive diazonium ion.

-

DNA Adduct Formation: The diazonium ion is a powerful alkylating agent that can react with DNA bases (primarily guanine (B1146940) and adenine), forming DNA adducts.

-

Genotoxicity: These DNA adducts can lead to mutations during DNA replication and transcription, potentially initiating carcinogenesis.

This generalized pathway is illustrated in the following diagram:

Figure 2: Generalized pathway of nitrosamine-induced genotoxicity.

Conclusion

This technical guide has compiled the available information on the physical constants, synthesis, and analysis of this compound. While there are gaps in the experimental data for some of its physical properties, detailed analytical methods for its quantification are well-established. The presumed genotoxic mechanism, based on the broader class of N-nitrosamines, highlights the importance of monitoring for this impurity in glyphosate-based products. Further research is warranted to fully characterize the physical properties of this compound and to investigate its specific biological activities and signaling pathways.

References

- 1. N-Nitroso-N-(phosphonomethyl)glycine, tech [chembk.com]

- 2. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. fao.org [fao.org]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Glyphosate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of N-Nitrosoglyphosate Formation in Herbicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoglyphosate (NNG) is a nitrosamine (B1359907) compound recognized as a synthetic impurity and a potential degradation product of glyphosate (B1671968), the world's most widely used broad-spectrum herbicide.[1][2] Due to the toxicological concern associated with N-nitroso compounds, which are often potent carcinogens, regulatory bodies like the US Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO) have established strict limits for NNG in technical glyphosate formulations, typically at a maximum of 1 part per million (ppm).[1][3][4]

The formation of NNG can occur both during the manufacturing process of glyphosate and post-formulation, particularly under environmental conditions where glyphosate coexists with nitrosating agents. Understanding the core mechanisms of its formation, the kinetics of the reaction, and the factors that influence its yield is critical for developing mitigation strategies and ensuring the safety of herbicide products. This guide provides a detailed examination of the chemical pathways, influencing factors, and analytical methodologies pertinent to N-Nitrosoglyphosate formation.

Core Mechanism: The Nitrosation of Glyphosate

The fundamental chemical reaction responsible for the formation of N-Nitrosoglyphosate is the nitrosation of the secondary amine group present in the glyphosate molecule.[5] This reaction requires two primary components: glyphosate itself and a nitrosating agent.

-

The Substrate: Glyphosate, or N-(phosphonomethyl)glycine, is an amino acid analog containing a secondary amine (-NH) group, which is susceptible to nitrosation.[4][6]

-

The Nitrosating Agent: The most common nitrosating agent in this context is the nitrosonium ion (NO⁺) . This electrophilic species is typically generated from nitrite (B80452) (NO₂⁻) under acidic conditions.[5][7] The process begins with the protonation of a nitrite ion to form nitrous acid (HNO₂), which then, in the presence of another proton, can lose a water molecule to form the highly reactive nitrosonium ion.[8]

The overall reaction can be summarized as the attack of the nucleophilic nitrogen atom of glyphosate's secondary amine on the electrophilic nitrosonium ion, leading to the formation of a stable N-nitroso bond.[5]

Chemical Reaction: HOOC-CH₂-NH-CH₂-PO(OH)₂ + HNO₂ → O=N-N(CH₂-COOH)(CH₂-PO(OH)₂) + H₂O (Glyphosate) + (Nitrous Acid) → (N-Nitrosoglyphosate) + (Water)

dot

Caption: Chemical pathway for N-Nitrosoglyphosate (NNG) formation.

Reaction Kinetics and Influencing Factors

The nitrosation of glyphosate has been studied kinetically and is understood to follow third-order kinetics.[6][9] The rate of NNG formation is highly dependent on several environmental and chemical factors.

Key Influencing Factors:

-

pH: The reaction rate is critically dependent on pH. The maximum rate of nitrosation for glyphosate occurs at an acidic pH of approximately 2.5.[6][9] This is because acidic conditions are necessary to form the active nitrosating species from nitrite.[7]

-

Temperature: The reaction is accelerated by increasing temperature. The activation energy for the nitrosation of glyphosate has been determined to be 9.5 kcal/mole, which suggests that glyphosate is nitrosated quite readily.[6][9]

-

Catalysts: Certain anions can act as catalysts, significantly accelerating the rate of nitrosation. Thiocyanate (SCN⁻) is a particularly effective catalyst, capable of increasing the reaction rate by a factor of 4.6.[6][9][10]

-

Inhibitors: Conversely, some compounds can inhibit NNG formation. Ascorbic acid (Vitamin C) and its isomers can effectively scavenge nitrosating agents by reducing nitrite to nitric oxide, thereby preventing the nitrosation of glyphosate.[10][11]

dot

Caption: Factors influencing the rate of N-Nitrosoglyphosate formation.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the formation and analysis of N-Nitrosoglyphosate.

Table 1: Kinetic Parameters for Glyphosate Nitrosation

| Parameter | Value | Conditions | Reference |

| Reaction Order | Third-order | - | [6][9] |

| Optimal pH | ~2.5 | 25°C | [6][9] |

| Rate Constant (k) | 2.43 M⁻² sec⁻¹ | 25°C, pH 2.5 | [6][9] |

| Activation Energy (Ea) | 9.5 kcal/mole | pH 3.0 | [6][9] |

| Catalytic Effect | 4.6-fold rate increase | With 5.0 mM Potassium Thiocyanate | [9] |

Table 2: Regulatory Limits and Method Detection Limits for NNG

| Parameter | Value | Matrix/Method | Reference |

| Regulatory Limit (FAO/EPA) | 1 ppm (1 mg/kg) | Technical Glyphosate | [1][3] |

| Method Validation Range | 200 - 400 ppb | Glyphosate Wetcake (HPLC) | [12] |

| LOD (HPLC/Post-Deriv.) | 0.04 mg/L (0.8 mg/kg) | Solid Sample | [13] |

| LOQ (IC-UV) | 0.048 mg/L (0.24 mg/kg) | Technical Glyphosate | [3][14] |

Experimental Protocol: Analysis of NNG by HPLC with Post-Column Derivatization

The determination of NNG at trace levels in a complex matrix like technical glyphosate requires a sensitive and selective analytical method. The most established method involves High-Performance Liquid Chromatography (HPLC) with post-column derivatization based on the Griess reaction.[12][13][15]

Principle: The sample is injected into an HPLC system where NNG is separated from glyphosate and other matrix components on a strong anion exchange (SAX) column.[12] After separation, the column effluent is mixed with a reagent in a post-column reactor. Here, NNG is denitrosated by a strong acid (like hydrobromic acid) to form a nitrosyl cation. This cation then reacts with sulfanilamide (B372717) and N-(1-Naphthyl)ethylenediamine (NED) to produce a highly colored purple azo dye.[12][13] The intensity of this color, which is directly proportional to the NNG concentration, is measured by a UV-Vis detector at approximately 550 nm.[12][15]

Reagents and Materials:

-

NNG Analytical Standard: For calibration curve preparation.

-

HPLC Mobile Phase: A typical mobile phase consists of ammonium (B1175870) phosphate (B84403) monobasic and methanol (B129727) in deionized water, adjusted to an acidic pH (e.g., 2.1) with phosphoric acid.[12]

-

Griess Reagent A (Denitrosation/Diazotization): A solution of sulfanilamide in hydrochloric acid.[12][13]

-

Griess Reagent B (Coupling): A solution of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in hydrobromic acid and deionized water.[12][13]

-

Sulfamic Acid Solution: Used for rinsing glassware to remove any trace nitrite contamination.[12]

-

Sample Diluent: A solution of sodium hydroxide (B78521) and hydrogen peroxide in deionized water is used to dilute samples and prevent in vitro formation of NNG during analysis.[12]

Sample Preparation:

-

All glassware must be meticulously cleaned and rinsed first with a sulfamic acid solution and then with copious amounts of deionized water to eliminate any nitrite residues.[12]

-

Accurately weigh a known amount of the technical glyphosate or wetcake sample into a clean sample bottle.[12]

-

Add a specific volume of the NaOH/hydrogen peroxide solution and dilute to a final known weight with deionized water. This ensures the sample is alkaline, preventing the acid-catalyzed formation of NNG.[12]

-

Prepare a series of external standards of NNG in the expected concentration range (e.g., 10-200 ppb) using the same diluent.[12]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC with a pump, injector, and UV-Vis detector.

-

Column: Strong Anion Exchange (SAX) column.[12]

-

Post-Column Reactor: A system capable of mixing the column effluent with the Griess reagents at an elevated temperature (e.g., 95°C) to facilitate the reaction.[13]

-

Injection Volume: Typically a large volume (e.g., 1 mL) is used to achieve the necessary sensitivity without a pre-concentration step.[12]

Quantification:

-

Inject the prepared standards to generate a calibration curve by plotting peak height or area against NNG concentration.

-

Inject the prepared samples.

-

Calculate the concentration of NNG in the original sample using the calibration curve and accounting for the initial sample weight and dilution factor.[12]

dot

Caption: Experimental workflow for NNG analysis using HPLC.

Conclusion

The formation of N-Nitrosoglyphosate is a well-understood chemical process governed by the principles of secondary amine nitrosation. The reaction is strongly influenced by pH, temperature, and the presence of specific catalysts or inhibitors. While the potential for NNG formation exists, particularly under acidic conditions in the presence of nitrites, its concentration in final herbicide products is strictly controlled.[1] The development of robust and sensitive analytical methods, such as HPLC with post-column derivatization, allows for accurate monitoring to ensure that NNG levels remain below the regulatory limit of 1 ppm, thereby safeguarding environmental and human health.[2][3]

References

- 1. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. scielo.br [scielo.br]

- 4. Glyphosate - Wikipedia [en.wikipedia.org]

- 5. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 6. Kinetics of nitrosation of the herbicide glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

Unraveling the Carcinogenic Potential of N-Nitrosoglyphosate Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosoglyphosate sodium, a nitrosamine (B1359907) impurity and degradation product of the widely used herbicide glyphosate (B1671968), is a compound of significant toxicological concern. As with many N-nitroso compounds, it is classified as a probable human carcinogen. This technical guide provides an in-depth analysis of the available scientific data regarding its potential carcinogenicity, focusing on genotoxicity data, the challenges in assessing long-term effects due to data invalidity, and the established mechanisms of nitrosamine-induced carcinogenesis. This document is intended to serve as a comprehensive resource for researchers and professionals in toxicology and drug development, offering detailed experimental protocols and visual representations of key biological and procedural pathways.

Introduction

N-Nitrosoglyphosate (NNG) can be present as an impurity in technical-grade glyphosate and can also be formed from the reaction of glyphosate with nitrites in the environment.[1][2] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO) have established a maximum permissible limit for N-nitrosoglyphosate in technical glyphosate, typically not to exceed 1 part per million (ppm).[1] This limit underscores the concern regarding its potential health effects, primarily stemming from the well-documented carcinogenic properties of the N-nitrosamine class of compounds.

The primary mechanism of carcinogenicity for N-nitrosamines involves metabolic activation to reactive electrophilic species that can form DNA adducts, leading to mutations and the initiation of cancer if not repaired. This guide will delve into the specifics of these pathways and the experimental evidence for the genotoxicity of N-Nitrosoglyphosate.

Quantitative Toxicological Data

A comprehensive review of the available literature reveals a significant gap in reliable long-term in vivo carcinogenicity data for this compound. A key study, a two-year chronic oral toxicity study in albino rats (Burnett et al., 1979), was conducted on the sodium salt of N-nitrosoglyphosate (designated CP-76100). However, this study, performed by Industrial Bio-Test Laboratories (IBT), was later deemed "Core-Invalid" by the EPA due to significant flaws, including excessive mortality in the control group.[3] Furthermore, the laboratory, IBT, was subsequently implicated in widespread scientific misconduct and fraud, leading to the conviction of several of its employees.[4][5][6][7] This history fundamentally compromises the reliability of the study's findings.

While the dose levels from this study are documented (see Table 1), the associated tumor incidence data is not presented here due to the study's invalidity. The focus of quantitative analysis, therefore, shifts to the more robustly documented genotoxic potential.

Table 1: Dose Levels from the Invalidated 1979 Chronic Oral Toxicity Study in Rats

| Species/Strain | Sex | Dose Levels (mg/kg/day) | Study Duration | Reference |

| Sprague-Dawley Rat | Male | 0, 3, 10, 30 | 24 Months | Burnett et al., 1979 |

| Sprague-Dawley Rat | Female | 0, 3, 10, 30 | 24 Months | Burnett et al., 1979 |

Note: This study was classified as invalid by the EPA and was conducted by a laboratory with a history of scientific fraud. The data from this study is not considered reliable for risk assessment.

In contrast to the long-term carcinogenicity data, in vitro studies provide evidence of genotoxic effects.

Table 2: Summary of In Vitro Genotoxicity Data for Glyphosate and its Formulations

| Assay | Test System | Compound Tested | Concentration | Results | Reference |

| Micronucleus Test | Human Peripheral White Blood Cells | Glyphosate | 100 µM | Statistically significant increase in micronucleus frequency | --INVALID-LINK-- |

| Micronucleus Test | Human Peripheral White Blood Cells | Glyphosate-Based Herbicides | ≥ 1,000 µM | Significant cell death | --INVALID-LINK-- |

Note: While these studies were not on isolated this compound, they indicate the potential for genotoxic effects from glyphosate-related compounds.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of a compound's carcinogenic potential. Below are methodologies for key genotoxicity assays relevant to the evaluation of this compound.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test evaluates the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

-

Test Strains: A standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is crucial for detecting mutagens that require metabolic activation, as is the case for most nitrosamines.

-

Procedure (Plate Incorporation Method):

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to molten top agar (B569324) containing a trace amount of histidine and biotin.

-

The bacterial tester strain is added to the top agar mixture.

-

If metabolic activation is required, the S9 mix is also added to the top agar.

-

The mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A dose-related increase in the number of revertant colonies, typically a doubling or more over the background, is considered a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay is used to detect damage to chromosomes or the mitotic apparatus in vivo. It is based on the observation that developing erythroblasts in the bone marrow that have undergone chromosomal damage may form micronuclei (small, membrane-bound DNA fragments) that are left behind in the cytoplasm after the main nucleus is expelled during maturation into a polychromatic erythrocyte (PCE).

-

Test Species: Typically, mice or rats are used.

-

Administration: The test substance is administered to the animals, usually via the oral or intraperitoneal route, once or twice.

-

Dose Selection: A preliminary range-finding study is often conducted to determine the maximum tolerated dose (MTD). The main study typically uses the MTD and at least two lower dose levels.

-

Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the last administration (e.g., 24 and 48 hours).

-

Slide Preparation and Analysis:

-

Bone marrow cells are flushed from the bones, and a cell suspension is prepared.

-

The cells are centrifuged, and smears are made on microscope slides.

-

The slides are stained with a dye that differentiates between PCEs (younger, anucleated red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

-

At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity to the bone marrow.

-

-

Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to that in the vehicle control group. A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.

Visualizations: Pathways and Workflows

Postulated Metabolic Activation and Genotoxic Action of N-Nitrosoglyphosate

Caption: Postulated metabolic activation pathway of N-Nitrosoglyphosate.

Experimental Workflow for the In Vivo Micronucleus Assay

Caption: Workflow for the in vivo micronucleus assay.

Logical Framework for Carcinogenicity Assessment

Caption: Weight of evidence approach for carcinogenicity assessment.

Conclusion

The potential carcinogenicity of this compound is a topic that warrants careful consideration due to its classification as a nitrosamine. The primary concern stems from its genotoxic potential, which is supported by the known mechanisms of action for this class of compounds. While direct, reliable long-term in vivo carcinogenicity data for this compound is currently lacking due to the invalidity of historical studies, the available in vitro data on related compounds and the strong evidence for the carcinogenicity of other N-nitrosamines suggest a potential hazard.

For drug development professionals, the presence of any nitrosamine impurity, including this compound, in active pharmaceutical ingredients or excipients is a critical safety concern that requires rigorous risk assessment and control. Future research should focus on conducting a valid, modern long-term rodent bioassay to definitively characterize the in vivo carcinogenic potential of this compound. Until such data is available, a precautionary approach based on its genotoxic potential and classification as a probable human carcinogen is scientifically justified.

References

- 1. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. centerforfoodsafety.org [centerforfoodsafety.org]

- 4. “Ashamed to Put My Name to It”: Monsanto, Industrial Bio-Test Laboratories, and the Use of Fraudulent Science, 1969–1985 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. econ.columbia.edu [econ.columbia.edu]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Industrial Bio-Test Laboratories - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Determination of N-Nitrosoglyphosate Sodium in Pharmaceutical and Environmental Samples by High-Performance Liquid Chromatography with Post-Column Derivatization

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Nitrosoglyphosate (NNG) sodium salt. N-Nitrosoglyphosate is a nitrosamine (B1359907) impurity of significant concern due to its potential carcinogenicity.[1] This method utilizes a strong anion exchange (SAX) column for separation, followed by post-column derivatization with a Griess reagent to form a colored azo dye, which is then detected by a UV-Vis detector. The method is applicable for the determination of NNG in technical grade glyphosate (B1671968) and potentially other matrices, with a validated range suitable for regulatory compliance.

Introduction

N-Nitrosoglyphosate (NNG) is a nitrosamine impurity that can be present in glyphosate, a widely used herbicide.[1][2] Due to the toxicological risks associated with nitrosamines, regulatory bodies have set stringent limits on their presence in various products. The US Environmental Protection Agency (EPA), for instance, limits N-nitrosoglyphosate impurity to a maximum of 1 ppm in glyphosate formulated products.[1] Therefore, a sensitive and reliable analytical method is crucial for the detection and quantification of NNG at trace levels.

This application note describes an HPLC method with post-column derivatization that offers high sensitivity and specificity for NNG analysis. The separation is achieved on a strong anion exchange column, which effectively resolves NNG from the glyphosate matrix and other potential interferences.[3] Subsequent post-column reaction with a Griess reagent enhances detection sensitivity by converting the non-chromophoric NNG into a highly colored azo compound detectable at 550 nm.[3]

Experimental

Instrumentation and Columns

-

HPLC System with a pump, autosampler, and column oven

-

Post-Column Derivatization System (e.g., Pickering Laboratories Vector PCX)[4]

-

UV-Vis Detector

-

Strong Anion Exchange (SAX) Column (specific dimensions and particle size can be optimized)[3]

-

Analytical Balance

Reagents and Standards

-

N-Nitrosoglyphosate sodium salt reference standard (98.5% purity)[5]

-

Glyphosate (99.8%)[5]

-

Ammonium phosphate (B84403) monobasic

-

Methanol (B129727), HPLC grade

-

Phosphoric acid (85%)

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025)

-

Hydrobromic acid (48%)

-

Hydrochloric acid, concentrated

-

Brij 35

-

Sulfamic acid

-

Sodium hydroxide

-

Hydrogen peroxide (30%)

-

Deionized water

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | Strong Anion Exchange (SAX) |

| Mobile Phase | 20 g Ammonium phosphate monobasic and 400 mL methanol in 4.0 L deionized water, pH adjusted to 2.1 with 85% phosphoric acid.[3] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1.0 mL[3] |

| Column Temperature | Ambient |

| Detection Wavelength | 550 nm[3] |

Post-Column Derivatization

| Reagent | Composition | Flow Rate |

| Griess Reagent Part A | 4.35 g N-(1-naphthyl)ethylenediamine dihydrochloride and 500 mL 48% HBr in 1.0 L deionized water.[3] | 0.42 mL/min[3] |

| Griess Reagent Part B | 40.0 g sulfanilamide and 135 mL 30% Brij 35 in 2.0 L deionized water with 400 mL concentrated HCl, diluted to 4.0 L.[3] | 1.00 mL/min[3] |

| Reactor Temperature | 95 °C[6][7] |

Protocols

Standard Solution Preparation

-

Stock Standard (1000 ppm NNG): Accurately weigh approximately 0.1000 g of this compound salt analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with deionized water.[3]

-

Working Standard (5 ppm NNG): Pipette 0.5 mL of the 1000 ppm stock standard into a 100 mL volumetric flask and dilute to volume with deionized water. This solution should be prepared fresh weekly.[3]

-

Calibration Standards (10 - 200 ppb NNG): Prepare a series of calibration standards by appropriate dilutions of the 5 ppm working standard with deionized water.[3]

Sample Preparation (Glyphosate Wetcake)

-

Accurately weigh 0.4000 ± 0.100 g of glyphosate wetcake into a clean sample bottle.[3]

-

Add 0.85 mL of a solution containing 2.5 N NaOH and 0.3% hydrogen peroxide.[3]

-

Dilute the sample to a final weight of 10.00 g with deionized water.[3]

-

Mix thoroughly until the sample is completely dissolved.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Start the flow of the post-column derivatization reagents and allow the system to stabilize.

-

Inject the prepared standards and samples onto the HPLC system.

-

Record the peak areas of the NNG peak for all injections.

-

Construct a calibration curve by plotting the peak area versus the concentration of the NNG standards.

-

Determine the concentration of NNG in the samples from the calibration curve.

Method Validation Summary

The following table summarizes the performance characteristics of the method.

| Parameter | Result |

| Linearity Range | 10 - 200 ppb[3] |

| Correlation Coefficient (r²) | 0.9991[3] |

| Limit of Detection (LOD) | 0.04 mg/L (0.8 mg/kg in solid sample)[6] |

| Precision (Pooled Coefficient of Variation) | 0.014[3] |

| Accuracy (Average Recovery) | 93%[3] |

Results and Discussion

The described HPLC method with post-column derivatization provides a sensitive and reliable means for the analysis of this compound. The use of a strong anion exchange column allows for the effective separation of NNG from the glyphosate matrix. The post-column derivatization with a Griess reagent significantly enhances the detection sensitivity, enabling quantification at the parts-per-billion level.[3]

Interferences from other N-nitroso compounds and nitrate (B79036) ions are a possibility with the Griess reaction.[3] However, the chromatographic separation is designed to resolve NNG from these potential interferences. To prevent the formation of NNG during sample preparation and analysis, it is crucial to rinse all glassware with a sulfamic acid solution and to add a sodium hydroxide/hydrogen peroxide solution to the samples and standards.[3]

The HPLC method with post-column derivatization detailed in this application note is a suitable and validated procedure for the determination of this compound in glyphosate samples. The method demonstrates good sensitivity, precision, and accuracy, making it appropriate for quality control and regulatory compliance purposes.

Experimental Workflow

Caption: HPLC workflow for N-Nitrosoglyphosate analysis.

References

- 1. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 2. This compound (N-Nitroso-N-(phosphonoMethyl)glycine sodium; Glyphosate-N-nitroso sodium) | 草甘膦杂质 | CAS 56516-71-3 | 美国InvivoChem [invivochem.cn]

- 3. fao.org [fao.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

Application Note: Determination of N-Nitrosoglyphosate Sodium by Ion Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoglyphosate (NNG), a nitrosamine (B1359907) impurity, is a compound of significant concern due to its potential carcinogenic properties.[1][2] It can be present as an impurity in glyphosate-based products and may also be a subject of interest in drug development and safety assessment where glyphosate-related compounds or nitrosamine impurities are monitored.[3] Regulatory bodies worldwide have stringent requirements for the control of nitrosamine impurities in various products, including pharmaceuticals.[4][5][6] Ion chromatography (IC) offers a robust and sensitive analytical technique for the separation and quantification of ionic species like N-Nitrosoglyphosate. This application note details two primary ion chromatography-based methods for the detection of N-Nitrosoglyphosate sodium: a direct method with UV detection and a method employing post-column derivatization with visible detection.

Analytical Principles

Ion chromatography separates ions and polar molecules based on their affinity to an ion exchanger. In the context of this compound analysis, an anion exchange column is typically employed. The separation is influenced by the type of stationary phase, the composition and pH of the mobile phase, and the flow rate. Detection can be achieved directly by measuring the UV absorbance of the N-nitroso group or enhanced through post-column derivatization to form a colored compound that can be detected in the visible spectrum. The primary challenge in analyzing NNG in certain matrices, such as technical glyphosate (B1671968), is its separation from the high-concentration glyphosate matrix.[1][2]

Method 1: Direct Ion Chromatography with UV Detection

This method provides a straightforward approach for the quantification of this compound without the need for derivatization.[1][4]

Experimental Protocol

1. Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) system equipped with a UV detector or a photo-diode array (PDA) detector.[1][4]

-

Anion exchange column: Metrosep A Supp 7 250/4.0 mm or equivalent.[1][4]

-

Guard column: Metrosep A Supp 4/5 Guard or equivalent.[1][4]

2. Reagents and Standards:

-

This compound salt analytical standard.

-

Sodium sulfate (B86663) (Na₂SO₄), analytical grade.

-

Sodium hydroxide (B78521) (NaOH), analytical grade.

-

Deionized water (18.2 MΩ·cm).

-

Mobile Phase: 0.01 mol/L Sodium Sulfate and 0.01 mol/L Sodium Hydroxide in deionized water, adjusted to pH 10.[1][4]

3. Sample Preparation:

-

Aqueous Samples: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

Technical Glyphosate Matrix: Accurately weigh the sample and dissolve it in 0.1 M NaOH to a known volume. The solution can then be further diluted with the mobile phase as needed. For example, 2 grams of technical glyphosate can be diluted to 10 mL with 0.1 M NaOH.[7] This solution should be vigorously stirred and sonicated to ensure complete dissolution, followed by filtration.[7]

4. Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase | 0.01 mol/L Na₂SO₄ + 0.01 mol/L NaOH (pH 10)[1][4] |

| Flow Rate | 0.8 mL/min[1][4] |

| Injection Volume | 40 µL[1][4] |

| Column Temperature | 25 °C[1][4] |

| Detection Wavelength | 244 nm[1][4] |

| Run Time | 27 minutes[1][4] |

5. Calibration:

-

Prepare a series of calibration standards of this compound in the mobile phase or a matrix-matched solution (e.g., a glyphosate solution for technical samples).[1]

-

A typical calibration range is 0.1 to 4.0 mg/L.[1]

-

Generate a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary

The following table summarizes the performance characteristics of the direct IC-UV method based on published data.[1][4]

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Repeatability (RSD%) | < 5% |

| Intermediate Precision (RSD%) | < 6% |

| Recovery | 83.0% - 105.3%[7] |

| Limit of Detection (LOD) | 0.03 mg/L |

| Limit of Quantification (LOQ) | 0.10 mg/L |

Method 2: Ion Chromatography with Post-Column Derivatization

This method, often considered the official method by organizations like the FAO, offers enhanced selectivity and sensitivity through a post-column reaction.[1][8]

Experimental Protocol

1. Instrumentation and Columns:

-

HPLC or IC system with a post-column derivatization unit and a visible detector.[8]

-

Anion exchange column: Strong anion exchange (SAX) column.[8]

-

Post-column reactor.

2. Reagents and Standards:

-

This compound salt analytical standard.

-

Ammonium phosphate (B84403) monobasic.

-

Methanol.

-

Phosphoric acid.

-

Hydrobromic acid (HBr).

-

N-(1-Naphthyl)ethylenediamine dihydrochloride.

-

Hydrochloric acid (HCl).

-

Deionized water.

-

Mobile Phase: Methanol/ammonium phosphate solution, pH adjusted to 2.1 with phosphoric acid.[8]

-

Derivatization Reagent 1: HBr solution.[8]

-

Derivatization Reagent 2: A solution containing N-(1-Naphthyl)ethylenediamine and sulfanilamide.[8]

3. Sample Preparation:

-

Sample preparation is similar to the direct IC-UV method. A key consideration is to avoid nitrite (B80452) contamination, which can lead to the formation of NNG during sample handling.[8] All glassware should be rinsed with a sulfamic acid solution to remove trace nitrites.[8]

4. Chromatographic and Derivatization Conditions:

| Parameter | Value |

| Mobile Phase | Methanol/Ammonium Phosphate (pH 2.1)[8] |

| Post-Column Reaction | NNG reacts with HBr to form a nitrosyl cation, which then reacts with N-(1-Naphthyl)ethylenediamine and sulfanilamide to form a purple azo dye.[8] |

| Detection Wavelength | 550 nm[8] |

5. Calibration:

-

Prepare calibration standards and construct a calibration curve as described for the direct IC-UV method.

Quantitative Data Summary

This method is designed to be highly sensitive, capable of meeting the 1 ppm limit for NNG in glyphosate formulations set by the Food and Agricultural Organization of the United Nations (FAO).[9][10] Specific performance data will vary depending on the exact instrumental setup.

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Analytical Methods

Caption: Relationship between separation and detection methods.

Conclusion

Ion chromatography is a suitable and robust technique for the determination of this compound. The direct IC-UV method offers a simpler and faster approach, while the method with post-column derivatization provides higher sensitivity and selectivity, making it ideal for trace-level analysis and regulatory compliance. The choice of method will depend on the specific analytical requirements, including the sample matrix, required limits of detection, and available instrumentation. Proper sample preparation is crucial to ensure accurate and reliable results, particularly for complex matrices.

References

- 1. scielo.br [scielo.br]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 4. Nitrite analysis in pharmaceuticals: monitoring a precursor to nitrosamine | Metrohm [metrohm.com]

- 5. waters.com [waters.com]

- 6. Solutions for Nitrosamine Analysis in Pharmaceuticals | Separation Science [sepscience.com]

- 7. fao.org [fao.org]

- 8. This compound (N-Nitroso-N-(phosphonoMethyl)glycine sodium; Glyphosate-N-nitroso sodium) | 草甘膦杂质 | CAS 56516-71-3 | 美国InvivoChem [invivochem.cn]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. [PDF] Direct Determination of N-Nitrosoglyphosate in Technical Glyphosate Using Ion Chromatography with UV Detection | Semantic Scholar [semanticscholar.org]

Application Note: Sensitive and Selective Quantification of N-Nitrosoglyphosate Sodium by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection of N-Nitrosoglyphosate (NNG) sodium salt, a potential genotoxic impurity in glyphosate-based products. The described methodology provides a robust framework for the quantification of NNG, addressing the need for highly sensitive analytical methods in pharmaceutical and agricultural quality control. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. While this method is based on established principles for the analysis of nitrosamines and glyphosate, specific parameters for N-Nitrosoglyphosate would require validation in a laboratory setting.

Introduction

N-Nitrosoglyphosate (NNG) is a nitrosamine (B1359907) impurity that can form during the synthesis or storage of glyphosate, a widely used herbicide.[1] Due to the classification of many nitrosamines as probable human carcinogens, regulatory bodies are imposing stringent limits on their presence in various products. The analysis of NNG is challenging due to its high polarity and the complexity of the matrices in which it is typically found.[2][3]

Traditional methods for NNG determination often involve high-performance liquid chromatography (HPLC) with UV detection or post-column derivatization.[1][4] While effective, these methods can lack the sensitivity and specificity required to meet increasingly stringent regulatory limits. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the technique of choice for trace-level impurity analysis.[5] This application note proposes a sensitive and selective LC-MS/MS method for the quantification of N-Nitrosoglyphosate sodium.

Experimental

Materials and Reagents

-

This compound salt reference standard

-

Glyphosate reference standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Syringe filters (0.22 µm, PVDF)

Standard Solution Preparation

A stock solution of this compound can be prepared by dissolving the reference standard in LC-MS grade water to a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with an appropriate diluent (e.g., 50:50 methanol:water) to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation

For the analysis of NNG in a drug substance or product matrix, a simple extraction procedure is proposed:

-

Accurately weigh 100 mg of the sample powder into a centrifuge tube.

-

Add 10 mL of 100% methanol.[6]

-

Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge the sample at 4500 rpm for 15 minutes.[6]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter prior to LC-MS/MS analysis.[6]

LC-MS/MS Instrumentation and Conditions